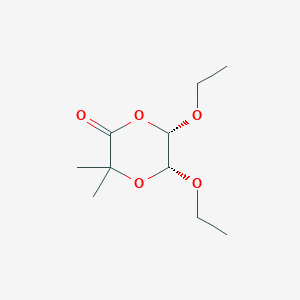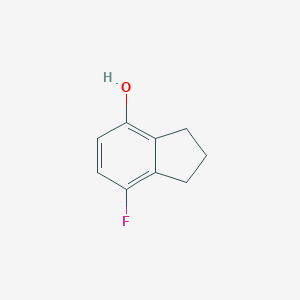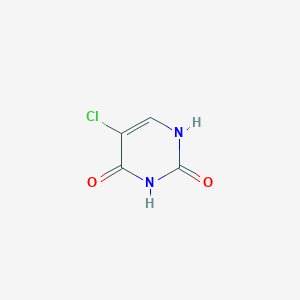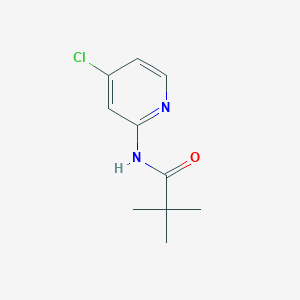
N-(4-Chloropyridin-2-yl)pivalamide
概要
説明
N-(4-Chloropyridin-2-yl)pivalamide is a chemical compound . It is used for pharmaceutical testing and is available for purchase from various suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving N-(4-Chloropyridin-2-yl)pivalamide are not provided in the search results. For detailed information on the chemical reactions, it is recommended to refer to relevant scientific literature or databases .Physical And Chemical Properties Analysis
N-(4-Chloropyridin-2-yl)pivalamide has a molecular weight of 212.67600 . It has a density of 1.2g/cm3 and a boiling point of 365.346ºC at 760 mmHg . The melting point and MSDS are not available .科学的研究の応用
Methodology for Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) in "Tetrahedron Letters" and "ChemInform" describes a simple method for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This method is applicable to various compounds, including 2-pivalamido-3H-pyrimidin-4-ones, demonstrating the utility of N-(4-Chloropyridin-2-yl)pivalamide in chemical synthesis processes (Bavetsias, Henderson, & McDonald, 2004).
Pharmaceutical Research : In pharmaceutical research, Yu et al. (2008) found that a compound similar to N-(4-Chloropyridin-2-yl)pivalamide, specifically N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, showed potential in correcting defective cellular processing related to cystic fibrosis. This highlights the potential role of N-(4-Chloropyridin-2-yl)pivalamide derivatives in developing treatments for genetic disorders (Yu et al., 2008).
Molecular Structure Analysis : Atalay, Gerçeker, Esercİ, and Ağar (2016) conducted a study on the molecular structure of a compound containing pivalamide, which provides insight into the structural properties and potential applications of N-(4-Chloropyridin-2-yl)pivalamide in molecular design (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Nucleophilic Behavior in Chemical Reactions : Al-Romaizan's (2019) research in the "Mediterranean Journal of Chemistry" explores the strong nucleophilic behavior of compounds similar to N-(4-Chloropyridin-2-yl)pivalamide, which has implications for the synthesis of various pharmaceutical and chemical compounds (Al-Romaizan, 2019).
Lithiation Processes in Organic Synthesis : Smith, El‐Hiti, Alshammari, and Fekri (2013) discuss the lithiation of N-(pyridin-3-ylmethyl)pivalamide, which is closely related to N-(4-Chloropyridin-2-yl)pivalamide. Their findings contribute to a better understanding of lithiation reactions in organic synthesis, which is essential for the development of various organic compounds (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Monitoring of Lithiation Reactions : A study by Godany, Neuhold, and Hungerbühler (2011) on the lithiation of N-(4-chlorophenyl)-pivalamide, which shares structural similarities with N-(4-Chloropyridin-2-yl)pivalamide, provides insights into the monitoring of lithiation reactions. This research is significant for optimizing reaction conditions in chemical manufacturing (Godany, Neuhold, & Hungerbühler, 2011).
Safety And Hazards
The specific safety and hazard information for N-(4-Chloropyridin-2-yl)pivalamide is not provided in the search results. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier or to consult relevant regulatory bodies .
将来の方向性
The specific future directions for the use or study of N-(4-Chloropyridin-2-yl)pivalamide are not provided in the search results. For information on potential future directions, it is recommended to refer to recent scientific literature in the field .
Relevant Papers Unfortunately, the search results do not provide specific papers related to N-(4-Chloropyridin-2-yl)pivalamide. For a comprehensive analysis, it is recommended to conduct a thorough literature search in scientific databases .
特性
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLIWEMWMDOCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443075 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloropyridin-2-yl)pivalamide | |
CAS RN |
188577-70-0 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

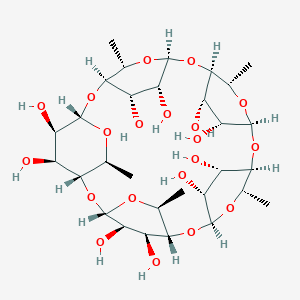
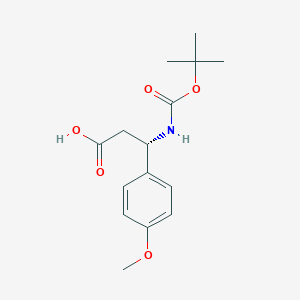
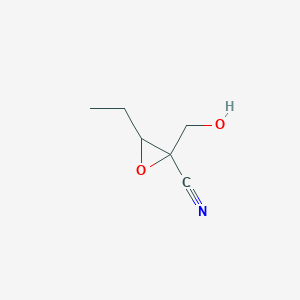
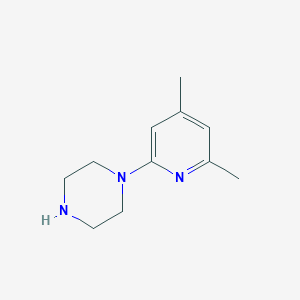
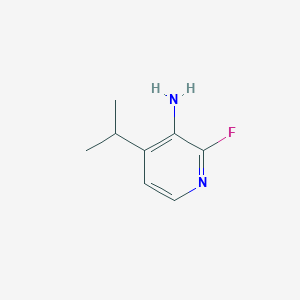
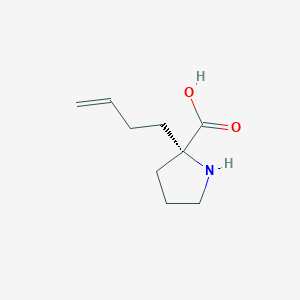
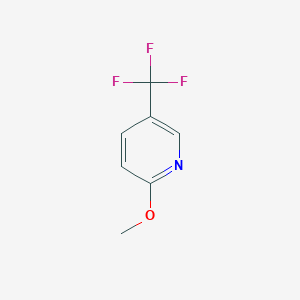
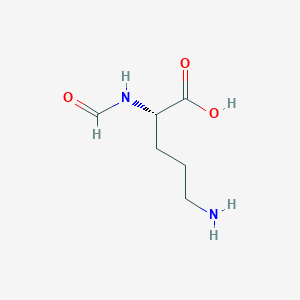
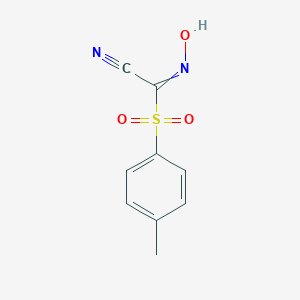
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
